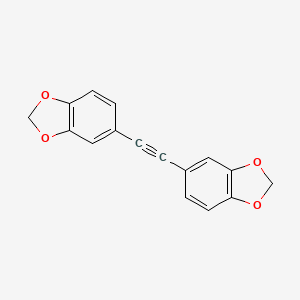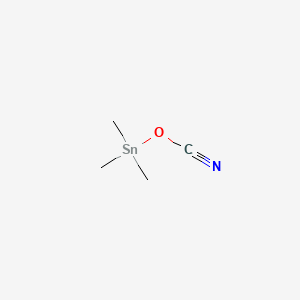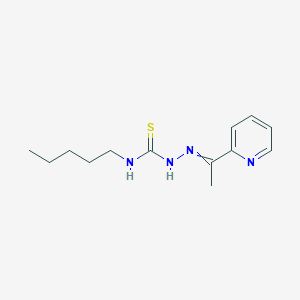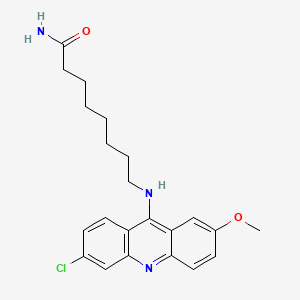
5,5'-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- is an organic compound characterized by the presence of a benzodioxole ring system connected by an ethynediyl bridge. This compound is a derivative of 1,3-benzodioxole, which is known for its aromaticity and stability. The unique structure of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- typically involves the coupling of two 1,3-benzodioxole units via an ethynediyl linkage. This can be achieved through a series of reactions including:
Halogenation: Introduction of halogen atoms to the benzodioxole rings.
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the halogenated benzodioxole and an ethynyl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- can undergo various chemical reactions, including:
Oxidation: The ethynediyl bridge can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The ethynediyl bridge and benzodioxole rings can interact with enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxole: The parent compound, known for its aromaticity and stability.
1,4-Benzodioxine: Another benzodioxole derivative with different ring fusion.
Methylenedioxybenzene: A simpler derivative with a methylenedioxy group.
Uniqueness
1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct chemical and physical properties compared to other benzodioxole derivatives
Eigenschaften
CAS-Nummer |
79238-83-8 |
|---|---|
Molekularformel |
C16H10O4 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
5-[2-(1,3-benzodioxol-5-yl)ethynyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H10O4/c1(11-3-5-13-15(7-11)19-9-17-13)2-12-4-6-14-16(8-12)20-10-18-14/h3-8H,9-10H2 |
InChI-Schlüssel |
KQXKNNCQXQZYCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)



